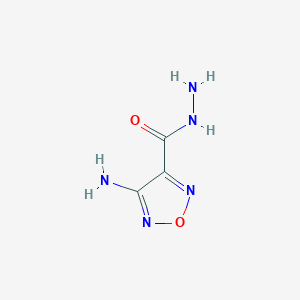

4-アミノ-1,2,5-オキサジアゾール-3-カルボヒドラジド

説明

Synthesis Analysis The synthesis of 4-Amino-1,2,5-oxadiazole derivatives, including 3-carbohydrazide, often involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by oxidative bond formation, a method compatible with various aldehydes to access a range of diazole derivatives efficiently (Niu et al., 2015). Direct annulation of hydrazides with methyl ketones has been established as a new strategy, leveraging C-C bond cleavage for oxadiazole synthesis (Gao et al., 2015).

Molecular Structure Analysis Studies on the molecular structure of oxadiazole derivatives, including 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, often involve the analysis of their synthesis pathways and structural elucidation via NMR and mass spectral data, supporting the theoretical models of cyclization and bond formation processes in their synthesis (Sikorski et al., 1987).

Chemical Reactions and Properties The chemical properties of 4-Amino-1,2,5-oxadiazole derivatives are highlighted by their synthesis routes, which involve oxidative cyclization and C-C bond cleavage, indicating a reactivity suitable for forming stable oxadiazole rings. The reactivity of thiosemicarbazides in synthesizing 2-amino-1,3,4-oxadiazoles showcases the versatility and efficiency of these compounds in chemical reactions (Dolman et al., 2006).

Physical Properties Analysis Oxadiazole derivatives, including 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, are characterized by their solid-phase synthesis ability, which allows for the construction of diverse compound libraries. These libraries demonstrate properties that align with Lipinski's Rule, indicating reasonable oral bioavailability (Yang et al., 2015).

Chemical Properties Analysis The chemical properties of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide derivatives are significantly influenced by their synthesis methods. For instance, the one-pot synthesis from dithiocarbamate salts, employing molecular iodine, suggests a mild, environmentally sustainable method yielding products with broad functional group compatibility. This method indicates a simplistic yet reliable approach, highlighting the compound's versatility in chemical properties and reactions (Guin et al., 2012).

科学的研究の応用

医薬品と農業

生物活性を示す望ましい化合物は、1,3,4-オキサジアゾールなどの複素環式部分を包含する . オキサジアゾール分子は、2つの窒素原子と1つの酸素原子で構成され、5員環の複素環を形成する . このタイプの構造は、ヒトおよび動物におけるさまざまな疾患の治療に成功裏に使用されており、現代の農業において重要な役割を果たしている .

抗菌活性

1,3,4-オキサジアゾール環は、カルボン酸、エステル、アミドなどのカルボニル含有分子に対する生体等価体として、医薬品化学において関心を集めている . オキサジアゾール環は、リガンドに結合できるファーマコフォアとして、重要な部分としても使用される .

殺虫活性

殺虫活性を示す化合物には、対称的な2,5-ビス(2,4-ジクロロフェニル)-1,3,4-オキサジアゾール誘導体も含まれる . このような化合物は、イエバエ、ハエ、葉巻に対して強い活性を示す .

細胞毒性剤および酵素阻害剤

必須の1,3,4-オキサジアゾール骨格は、特にがん治療に対して、幅広い生物活性を有する . これらの構造修飾戦略は、核酸、酵素、球状タンパク質と選択的に相互作用する優れたオキサジアゾール骨格と組み合わせて、有望な結果を示している .

抗トリパノソーマ活性

さらに、彼らは、分子ドッキングを用いて、合成された化合物のトリパノソーマ・クルージのシステインプロテアーゼクルザインに対する作用機序を調べた .

経口バイオアベイラビリティ

in silicoの結果は、化合物がリピンスキの5規則に適合しており、理論的には、設計された化合物は、正の経口バイオアベイラビリティを示していることを示唆している .

作用機序

Target of Action

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a compound that has been found to target various enzymes . These enzymes include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis . By inhibiting this enzyme, the compound can disrupt DNA replication and thus inhibit cell proliferation . Similarly, by inhibiting HDAC, it can alter gene expression and induce cell cycle arrest .

Biochemical Pathways

The action of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide affects several biochemical pathways. For example, by inhibiting thymidylate synthase, it disrupts the pathway of DNA synthesis . By inhibiting HDAC, it affects the pathway of gene expression . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight of 14311 g/mol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide’s action include disruption of DNA synthesis, alteration of gene expression, induction of cell cycle arrest, and initiation of apoptosis . These effects can lead to the inhibition of cell proliferation, which is a desirable outcome in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

特性

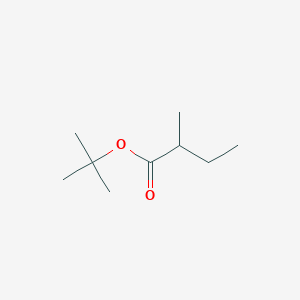

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQCREDXLDLPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

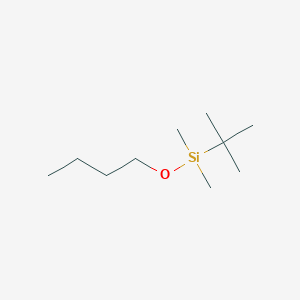

C1(=NON=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337480 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

246048-72-6 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Amino-1,2,5-oxadiazole-3-carbohydrazide a compound of interest in materials science?

A1: 4-Amino-1,2,5-oxadiazole-3-carbohydrazide has garnered attention in materials science, particularly in the development of energetic materials. This interest stems from the compound's ability to act as a multidentate ligand. [] Multidentate ligands can bind to metal ions through multiple atoms, forming stable complexes. This property is particularly relevant in the creation of new energetic materials, where the stability and sensitivity of metal-containing compounds are crucial factors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)